3-(4-Methylphenyl)cyclobutan-1-one

Catalog No.
S3393245
CAS No.
152714-09-5
M.F
C11H12O
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)cyclobutan-1-one

CAS Number

152714-09-5

Product Name

3-(4-Methylphenyl)cyclobutan-1-one

IUPAC Name

3-(4-methylphenyl)cyclobutan-1-one

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)10-6-11(12)7-10/h2-5,10H,6-7H2,1H3

InChI Key

ZVUCGCBPLBJHDH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)C2

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C2

Application in the Synthesis of Natural Products

Specific Scientific Field: Organic Chemistry

Summary of the Application: Cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, display fascinating architectures and potent biological activities . The unique structures of these molecules have led to the development of new strategies for constructing cyclobutane rings .

Methods of Application or Experimental Procedures: The synthesis of these natural products involves the use of disconnection tactics to forge the four-membered rings . The specific methods and technical details would depend on the particular natural product being synthesized.

Results or Outcomes: The development of these new strategies has advanced the field of organic chemistry and expanded our ability to synthesize complex natural products .

Application in Antimicrobial and Antioxidant Activities

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: A compound similar to “3-(4-Methylphenyl)cyclobutan-1-one”, namely “1-Benzyl-3-[(4-methylphenyl)imino]-indolin-2-one”, and its Co(II) complex have been synthesized and evaluated for their antimicrobial and antioxidant activities .

Methods of Application or Experimental Procedures: The compound was synthesized using microwave irradiation in acetic acid . The Co(II) complex was formed by irradiating the compound with CoCl2.6H2O in ethanol .

Results or Outcomes: The compound and its Co(II) complex were found to have antimicrobial activity against several bacteria and fungi, and antioxidant activity against DPPH, H2O2, and NO radicals .

Application in Pharmaceutical Testing

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: “3-(4-Methylphenyl)cyclobutan-1-one” is used in pharmaceutical testing

Methods of Application or Experimental Procedures: The specific methods and technical details would depend on the particular pharmaceutical testing being conducted.

Results or Outcomes: The outcomes of these tests would vary based on the specific pharmaceutical application. The compound could potentially contribute to the development of new drugs .

Application in Chemical Property Analysis

Specific Scientific Field: Chemistry

Summary of the Application: “3-(4-Methylphenyl)cyclobutan-1-one” is analyzed for its chemical properties . Understanding these properties is crucial for its use in various scientific applications.

Methods of Application or Experimental Procedures: The compound is subjected to various tests to determine properties like melting point, boiling point, density, molecular formula, and molecular weight .

Results or Outcomes: The results of these tests provide valuable information about the compound’s chemical properties, which can inform its use in various scientific fields .

Application in the Synthesis of Cyclobutane-Containing Natural Products

Summary of the Application: Due to their unique structures as critical core skeletons in these molecules, a variety of new strategies for the construction of cyclobutane rings have greatly emerged during the last decade .

3-(4-Methylphenyl)cyclobutan-1-one, also known as cyclobutyl 4-methylphenyl ketone, is an organic compound with the molecular formula C12H14OC_{12}H_{14}O and a molecular weight of 174.24 g/mol. The structure features a cyclobutane ring bonded to a 4-methylphenyl group, which imparts unique steric and electronic properties to the compound. The cyclobutane moiety introduces strain, influencing its reactivity and interactions in chemical processes.

  • Oxidation: The ketone can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
  • Reduction: It can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution: The ketone group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids
ReductionLithium aluminum hydrideAnhydrous etherAlcohols
SubstitutionVarious nucleophilesBasic or acidic conditionsSubstituted ketones or other functionalized products

Research indicates that compounds with cyclobutane rings, including 3-(4-Methylphenyl)cyclobutan-1-one, exhibit interesting biological activities. These compounds have been studied for their potential effects on various biological pathways, particularly in relation to their electronic properties and reactivity. Cyclobutyl derivatives have shown promise in medicinal chemistry due to their ability to interact with biological targets .

The synthesis of 3-(4-Methylphenyl)cyclobutan-1-one can be achieved through several methods:

  • Intermolecular [4 + 2] Cycloaddition: This method involves the reaction of cyclobutanones with aldehydes or ketones, often catalyzed by Lewis acids such as boron trifluoride etherate.
  • General Ketone Synthesis Techniques: Utilizing acid chlorides or nitriles can also yield this compound through established ketone synthesis pathways.

Example Reaction

A common synthetic route involves the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition, where a cyclobutanone reacts with an appropriate aryl compound under controlled conditions.

3-(4-Methylphenyl)cyclobutan-1-one finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: The compound's unique properties make it valuable for developing new materials.
  • Biological Research: Its reactivity allows for studies into the behavior of cyclic compounds in biological systems .

Studies on the interactions of 3-(4-Methylphenyl)cyclobutan-1-one with biological systems reveal its potential as a lead compound for drug development. Its unique structural features allow it to engage in specific interactions with biological macromolecules, which can be explored further through structure-activity relationship studies.

3-(4-Methylphenyl)cyclobutan-1-one can be compared with other cycloalkyl ketones:

  • Cyclohexyl 4-methylphenyl ketone
  • Cyclopropyl 4-methylphenyl ketone
  • Cyclopentyl 4-methylphenyl ketone

Comparison Highlights

CompoundRing SizeUnique Features
3-(4-Methylphenyl)cyclobutan-1-oneCyclobutaneStrained four-membered ring; distinct electronic properties
Cyclohexyl 4-methylphenyl ketoneCyclohexaneLess strain; more stable compared to cyclobutane
Cyclopropyl 4-methylphenyl ketoneCyclopropaneSmaller ring; exhibits different reactivity patterns
Cyclopentyl 4-methylphenyl ketoneCyclopentaneIntermediate strain; unique steric effects

The uniqueness of 3-(4-Methylphenyl)cyclobutan-1-one lies in its four-membered ring structure, which significantly influences its chemical behavior compared to larger or smaller cycloalkanes. This characteristic makes it particularly useful in synthetic applications where specific electronic effects are desired .

XLogP3

1.8

Dates

Modify: 2023-08-19

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